molecular formula C3H11NO3Si B1200181 (3-Aminopropyl)silanetriol CAS No. 58160-99-9

(3-Aminopropyl)silanetriol

Cat. No.: B1200181
CAS No.: 58160-99-9
M. Wt: 137.21 g/mol
InChI Key: JTXUAHIMULPXKY-UHFFFAOYSA-N
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Description

(3-Aminopropyl)silanetriol is a chemical compound with the molecular formula C3H11NO3Si. It is a colorless or pale yellow liquid with a faint odor and is known for its solubility in water, alcohols, and organic solvents. This compound is widely used in various industrial applications due to its unique properties, including its ability to improve the adhesion, durability, and heat resistance of materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Aminopropyl)silanetriol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in this compound can form hydrogen bonds and electrostatic interactions with amino acids in proteins, facilitating enzyme-substrate binding and catalysis. Additionally, the silanol groups can interact with hydroxyl groups on biomolecules, enhancing the stability and reactivity of the compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth and differentiation of cells by modulating the activity of key signaling molecules and transcription factors. For example, this compound can enhance the expression of genes involved in cell adhesion and extracellular matrix formation, promoting cell proliferation and tissue repair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The amino group can form covalent bonds with carboxyl groups on proteins, leading to enzyme activation or inhibition. The silanol groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing protein structures and enhancing their activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and amino groups. Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced cell adhesion and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and tissue repair without causing significant toxicity. At high doses, this compound can induce adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects at specific concentrations but becomes toxic at higher levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to polyamine metabolism. The compound can interact with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase, affecting the levels of polyamines and their derivatives. These interactions can influence metabolic flux and the production of key metabolites involved in cell growth and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and transported to various cellular compartments. It can also bind to proteins such as albumin, facilitating its distribution in the bloodstream and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and extracellular matrix. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminopropyl)silanetriol is typically synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Aminopropyl)silanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Aminopropyl)silanetriol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a coupling agent to improve the adhesion of coatings, adhesives, and sealants to various substrates.

    Biology: This compound is employed in the functionalization of surfaces for cell culture and biosensor applications.

    Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of composites, glass, ceramics, textiles, and leather

Comparison with Similar Compounds

Uniqueness: (3-Aminopropyl)silanetriol is unique due to its combination of amino and silanol groups, which provide it with versatile reactivity and the ability to form strong bonds with both organic and inorganic substrates. This makes it particularly useful in applications requiring enhanced adhesion and durability .

Properties

IUPAC Name

3-trihydroxysilylpropan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUAHIMULPXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68400-07-7
Record name Silanetriol, (3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7069233
Record name (3-Aminopropyl)silanetriol
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Molecular Weight

137.21 g/mol
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Physical Description

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS]
Record name Silanetriol, 1-(3-aminopropyl)-
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Record name (3-Aminopropyl)silanetriol
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CAS No.

58160-99-9, 29159-37-3, 68400-07-7
Record name 3-Aminopropyltrihydroxysilane
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Record name 3-Aminopropyltrihydroxysilane
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Record name 1-Propanamine, 3-(triethoxysilyl)-, homopolymer
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Record name Silanetriol, 1-(3-aminopropyl)-
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Record name Silanetriol, (3-aminopropyl)-, homopolymer
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Record name (3-Aminopropyl)silanetriol
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Record name (3-aminopropyl)silanetriol
Source European Chemicals Agency (ECHA)
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Record name SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER
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Record name 3-AMINOPROPYLTRIHYDROXYSILANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (3-Aminopropyl)silanetriol in the adhesive formulation for semiconductor components?

A1: this compound, alongside 1-methoxy-2-propanol and 2-methoxy-1-propanol, forms the solvent system for the polyalkoxysilane-based adhesive []. While the abstract doesn't explicitly detail the specific interactions, it can be inferred that this compound likely contributes to the adhesive's properties due to its:

    Q2: The research mentions the adhesive is particularly suitable for small-size electronic components. How does the inclusion of this compound contribute to this suitability?

    A2: The abstract highlights that the adhesive prevents warping or falling of the coating layer on intricate surfaces []. This suggests that this compound, as part of the solvent system, may contribute to:

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